Dimethyl(2-bromoethyl)phosphonate

Descripción general

Descripción

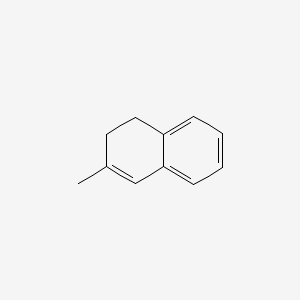

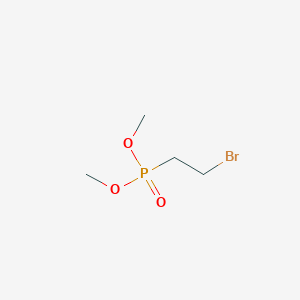

Dimethyl(2-bromoethyl)phosphonate is a chemical compound with the molecular formula C4H10BrO3P . It is employed as a reactant involved in various chemical reactions such as radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and in the synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .

Synthesis Analysis

The synthesis of Dimethyl(2-bromoethyl)phosphonate involves several steps. It is commonly synthesized by the reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature . This reaction delivers products of a P-C bond formation in high yields within a short reaction time of 10 minutes .Molecular Structure Analysis

The molecular structure of Dimethyl(2-bromoethyl)phosphonate is represented by the linear formula BrCH2CH2P(O)(OCH3)2 . It contains a total of 18 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis

Dimethyl(2-bromoethyl)phosphonate is involved in various chemical reactions. It is used as a reactant in radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and in the synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .Aplicaciones Científicas De Investigación

1. Use in Stereoselective Synthesis

Dimethyl(2-bromoethyl)phosphonate is utilized in stereoselective synthesis. For example, it is involved in the stereoselective synthesis of dimethyl E-2-(trimethylsilyl)vinyl phosphonate, which has applications in Diels-Alder reactions. This process is significant for its endo stereoselectivity, influenced by the coordination of aluminum trichloride to the phosphonyl group (Maffel & Buono, 1993).

2. Synthesis of Antimicrobial Agents

Research has been conducted on synthesizing bisphosphonates with antimicrobial activity using dimethyl(2-bromoethyl)phosphonate. These compounds have shown higher antimicrobial activity compared to standard compounds (M. V. Reddy et al., 2009).

3. Polymer Science

In polymer science, dimethyl(2-bromoethyl)phosphonate is used in the synthesis of polymers. It is involved in the preparation of dialkyl 2-(methacryloyloxyethyl) phosphonates, offering an advantageous method over the acid chloride route due to its mild reaction conditions and use of non-corrosive reagents. These phosphonates have significant applications in bulk polymerization and thermal degradation studies (Rajalakshmi et al., 2015).

4. Electrochemistry and Battery Technology

In the field of electrochemistry, dimethyl(2-bromoethyl)phosphonate is explored as a non-flammable solvent for lithium batteries. It demonstrates excellent solvency for lithium salts, forming non-flammable Li+-conducting electrolytes suitable for high-performance and non-flammable lithium batteries (Feng et al., 2008).

5. Application in Organic Synthesis

This compound is also used in organic synthesis, for instance, in the synthesis of cyclic phosphonic analogues of chromone. This process involves the reaction of dimethyl(2-bromoethyl)phosphonatewith various aliphatic and aromatic amines, leading to a novel class of compounds with potential applications in chemical research (Elż & Slawomir, 1999).

6. Development of High Molecular Weight Polymers

In another application, dimethyl(2-bromoethyl)phosphonate is used in the polycondensation with diols to create polymeric phosphonate esters. This method is particularly significant in polymer science for the development of high molecular weight polymers, which have a range of potential applications (Branham et al., 2000).

7. Use in Peptide Coupling

It is also found to be effective in peptide coupling, particularly in the synthesis of dipeptides involving N-methylated amino acids. This application is notable for its high yields and minimal epimerization (Coste et al., 1990).

8. Synthesis of Phosphonate Derivatives

Dimethyl(2-bromoethyl)phosphonate is involved in the photochemical synthesis of phosphonate derivatives of nucleosides, such as ribonucleosides. This process is integral to the development of novel nucleoside analogs with potential biochemical applications (Maruyama & Honjo, 1988).

9. Antifungal and Antioxidant Applications

Its derivatives have been synthesized as potential antifungal agents, demonstrating significant antifungal and antioxidant activity. This application showcases its potential in pharmaceutical and biochemical research (Shaikh et al., 2016).

10. Catalyst-Free Synthesis

The compound is used in the catalyst-free synthesis of (2-amino-4H-1-benzopyran-4-yl)phosphonates, highlighting its role in facilitating efficient and environmentally friendly chemical syntheses (Das et al., 2011).

Propiedades

IUPAC Name |

1-bromo-2-dimethoxyphosphorylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXIVFAMGPGRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300685 | |

| Record name | dimethyl(2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(2-bromoethyl)phosphonate | |

CAS RN |

26119-42-6 | |

| Record name | NSC138341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl(2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B3395186.png)

![3-Bromo-4-chlorofuro[2,3-b]pyridine](/img/structure/B3395233.png)

![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3395259.png)